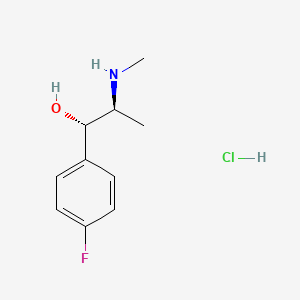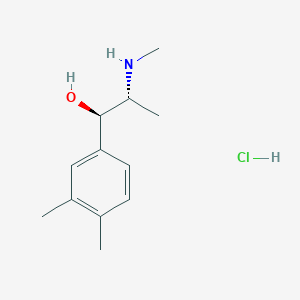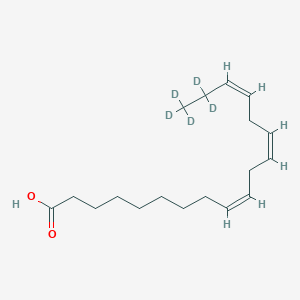
alpha-Linolenic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
.alpha.-Linolenic Acid-d5 is a deuterated form of alpha-linolenic acid, an essential omega-3 polyunsaturated fatty acid. This compound is primarily used as an internal standard for the quantification of alpha-linolenic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Alpha-linolenic acid is found in many plant oils and is known for its beneficial effects on cardiovascular health .
Mechanism of Action
- By repressing SREBP-1c, ALA-d5 reduces the expression of stearoyl-CoA desaturase 1 (SCD1) , an enzyme involved in fatty acid synthesis .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Alpha-Linolenic Acid-d5 interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of VLC ω-3 PUFA . The conversion efficiency of this compound is higher than that of alpha-linolenic acid .
Cellular Effects
This compound influences cell function by affecting various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it affects photosynthesis by upregulating differentially expressed genes (CmoDEGs) that affect photosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the conversion of alpha-linolenic acid to JA during chilling responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it is an intermediate fatty acid in the biosynthetic pathway from alpha-linolenic acid to VLC ω-3 PUFA .
Preparation Methods
.alpha.-Linolenic Acid-d5 is synthesized through the deuteration of alpha-linolenic acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents and solvents. The reaction conditions often include the use of catalysts and controlled environments to ensure the selective incorporation of deuterium .
In industrial production, the synthesis of .alpha.-Linolenic Acid-d5 involves large-scale deuteration processes, which are optimized for high yield and purity. The compound is usually formulated in solvents like methyl acetate for ease of use in analytical applications .
Chemical Reactions Analysis
.alpha.-Linolenic Acid-d5 undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:
Oxidation: .alpha.-Linolenic Acid-d5 can be oxidized to form various oxidation products, including hydroperoxides and epoxides. Common reagents for oxidation include oxygen, ozone, and peroxides.
Reduction: The compound can be reduced to form saturated fatty acids using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: .alpha.-Linolenic Acid-d5 can undergo substitution reactions where functional groups are replaced by other groups. This is often achieved using halogenating agents or other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
.alpha.-Linolenic Acid-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the accurate quantification of alpha-linolenic acid in biological samples.
Biology: Employed in studies investigating the metabolism and biological effects of omega-3 fatty acids.
Medicine: Utilized in research on cardiovascular health, inflammation, and metabolic disorders.
Comparison with Similar Compounds
.alpha.-Linolenic Acid-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Alpha-linolenic acid: The non-deuterated form, commonly found in plant oils.
Gamma-linolenic acid: An omega-6 fatty acid with similar anti-inflammatory properties.
Eicosapentaenoic acid: A longer-chain omega-3 fatty acid derived from alpha-linolenic acid.
Docosahexaenoic acid: Another long-chain omega-3 fatty acid important for brain health.
.alpha.-Linolenic Acid-d5 stands out due to its isotopic labeling, making it invaluable for precise analytical measurements .
Properties
IUPAC Name |
(9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-HIHMOWEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
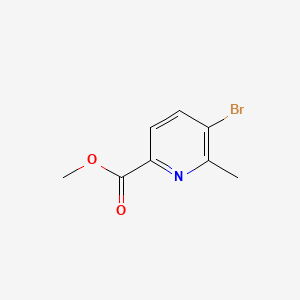
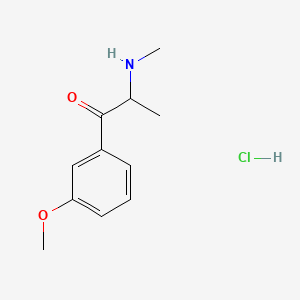
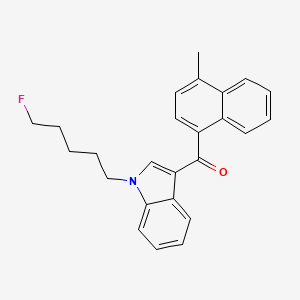
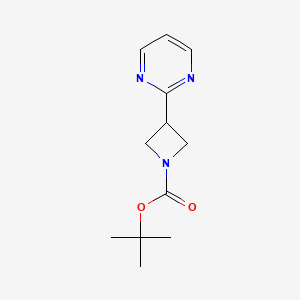


![1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride](/img/structure/B594149.png)
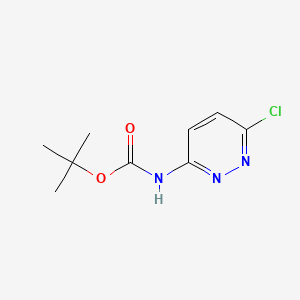
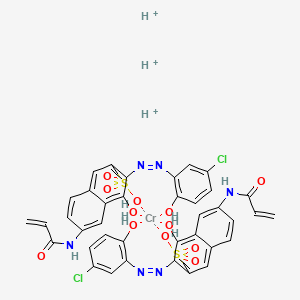
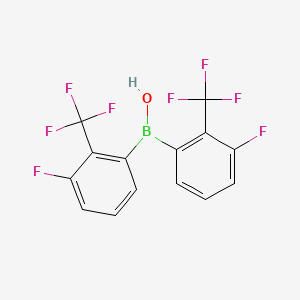
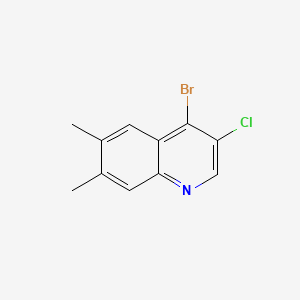
![cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B594159.png)
